molecular formula C6H6Br2S B1641986 3,4-Dibromo-2,5-dimethylthiophene CAS No. 39129-54-9

3,4-Dibromo-2,5-dimethylthiophene

Cat. No.: B1641986
CAS No.: 39129-54-9
M. Wt: 269.99 g/mol
InChI Key: NWYUIYYDNDZXBK-UHFFFAOYSA-N
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Description

3,4-Dibromo-2,5-dimethylthiophene: is an organic compound with the molecular formula C6H6Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions and two methyl groups at the 2 and 5 positions on the thiophene ring. It appears as a white to pale yellow crystalline solid and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromo-2,5-dimethylthiophene can be synthesized through direct bromination of 2,5-dimethylthiophene. The reaction typically involves the use of bromine (Br2) in an organic solvent such as chloroform or acetic acid. The reaction conditions may vary, but it generally requires careful control of temperature and the addition rate of bromine to achieve the desired substitution pattern .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-2,5-dimethylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4-Dibromo-2,5-dimethylthiophene is used as a building block in organic synthesis, particularly in the preparation of more complex thiophene derivatives. It is also employed in the synthesis of conjugated polymers and materials for organic electronics .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. It serves as a precursor for various functional materials used in electronic and optoelectronic applications .

Mechanism of Action

The mechanism of action of 3,4-dibromo-2,5-dimethylthiophene in chemical reactions involves the reactivity of the bromine atoms and the thiophene ring. The bromine atoms can participate in substitution reactions, while the thiophene ring can undergo electrophilic and nucleophilic attacks. The sulfur atom in the thiophene ring contributes to the aromaticity and reactivity of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and applications. The presence of both electron-donating methyl groups and electron-withdrawing bromine atoms creates a compound with distinct chemical properties, making it valuable in various synthetic and industrial processes .

Properties

IUPAC Name

3,4-dibromo-2,5-dimethylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2S/c1-3-5(7)6(8)4(2)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYUIYYDNDZXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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